molecular formula C16H17NO2S B5865005 N-(2-ethoxyphenyl)-2-(methylthio)benzamide

N-(2-ethoxyphenyl)-2-(methylthio)benzamide

Cat. No. B5865005
M. Wt: 287.4 g/mol
InChI Key: DMOOSODZLIFAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(methylthio)benzamide, also known as EPM-102, is a synthetic compound that has been studied for its potential therapeutic effects. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-(methylthio)benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound may also act by modulating the activity of various enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-2-(methylthio)benzamide is its potential therapeutic effects in various diseases. This compound has also been found to have low toxicity, which makes it a promising candidate for further research. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are various future directions for the research on N-(2-ethoxyphenyl)-2-(methylthio)benzamide. One direction is to study its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its bioavailability and efficacy.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(methylthio)benzamide can be synthesized through a multistep process involving the reaction of 2-ethoxyaniline with thionyl chloride to form 2-chloroaniline, which is then reacted with 4-methylthiophenol to form the intermediate compound. The final product is obtained by reacting the intermediate compound with benzoyl chloride in the presence of a base.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic effects. In vitro studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-3-19-14-10-6-5-9-13(14)17-16(18)12-8-4-7-11-15(12)20-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOSODZLIFAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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